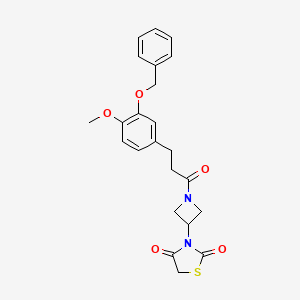
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" is a sophisticated chemical entity that encompasses several structural features making it highly pertinent in various fields of scientific research. Characterized by its intricate molecular arrangement, this compound has piqued the interest of chemists, biologists, and pharmacologists due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" involves multi-step organic synthesis techniques:
Formation of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl chloride: : This step typically requires the acyl chloride formation using thionyl chloride (SOCl2) under reflux conditions.
Synthesis of the azetidin-3-yl intermediate: : This involves the reaction of the aforementioned acyl chloride with azetidin-3-amine in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Final coupling with thiazolidine-2,4-dione: : The intermediate is then reacted with thiazolidine-2,4-dione under basic conditions (e.g., NaH or K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis techniques with careful consideration of cost, yield, and environmental impact. Automation and continuous flow reactors could be employed to enhance efficiency and ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: : Reduction reactions might target the azetidinone ring or the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation Reagents: : KMnO4, chromium trioxide (CrO3)
Reduction Reagents: : LiAlH4, sodium borohydride (NaBH4)
Substitution Agents: : Halogens (Br2, Cl2), nitration mixtures (HNO3/H2SO4)
Major Products
The major products formed from these reactions vary but can include derivatives with modified functional groups, such as hydroxyl or amino substitutions on the aromatic ring, or reduced forms with alcohols or alkanes replacing carbonyl groups.
科学研究应用
Chemistry
Synthesis of Derivatives: : Used as a precursor for synthesizing a variety of other complex molecules.
Catalysis: : Its derivatives can act as ligands or catalysts in asymmetric synthesis.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes like cyclooxygenase or proteases.
Protein Interactions: : Studied for its interactions with various proteins and receptors.
Medicine
Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and anti-diabetic properties.
Drug Design: : Basis for designing new therapeutic agents targeting specific pathways.
Industry
Material Science: : Utilized in the development of advanced materials due to its unique structural properties.
Agriculture: : Studied for potential use in agrochemicals.
作用机制
The mechanism of action of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" typically involves:
Enzyme Inhibition: : It may inhibit key enzymes involved in inflammatory pathways or metabolic processes.
Receptor Modulation: : It could modulate receptors that play roles in cellular signaling pathways.
Pathways Involved: : Commonly involves pathways like the arachidonic acid pathway, insulin signaling, or cancer cell proliferation pathways.
相似化合物的比较
Similar Compounds
Thiazolidinediones: : Such as pioglitazone and rosiglitazone, known for their anti-diabetic properties.
Azetidinones: : Various β-lactam antibiotics that share the azetidine core.
Uniqueness
This compound is unique due to its combined features of both a thiazolidine-2,4-dione and an azetidinone moiety, providing a dual-functional framework that enhances its versatility in scientific research and potential therapeutic applications.
属性
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-9-7-16(11-20(19)30-14-17-5-3-2-4-6-17)8-10-21(26)24-12-18(13-24)25-22(27)15-31-23(25)28/h2-7,9,11,18H,8,10,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZLDHLSOUDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














